molecular formula C7H16ClNO B012744 1-Aminomethyl-1-cyclohexanol hydrochloride CAS No. 19968-85-5

1-Aminomethyl-1-cyclohexanol hydrochloride

Cat. No. B012744
CAS RN: 19968-85-5
M. Wt: 165.66 g/mol
InChI Key: DXIAEURKHWGAFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Aminomethyl-1-cyclohexanol involves several chemical pathways and starting materials. For example, the reaction between cyclohexanone and various reagents leads to different cyclohexane derivatives, showcasing the versatility of the cyclohexane ring in synthetic chemistry. One method includes the condensation of 1,1-bis(aminomethyl)cyclohexane with formaldehyde, resulting in complex cyclic structures (Suissa, Romming, & Dale, 1997). Another approach involves the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to produce various cyclohexane derivatives, highlighting the compound's role in synthetic organic chemistry (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Molecular Structure Analysis

The molecular structure of 1-Aminomethyl-1-cyclohexanol and its derivatives reveals a complex arrangement of atoms and bonds. Studies such as X-ray crystallography provide insights into the configuration and conformation of these molecules. For instance, research on similar compounds shows the cyclohexane ring adopting a chair conformation, which is crucial for understanding the molecule's chemical behavior and interaction with other substances (Mantelingu, Kavitha, Rangappa, Naveen, Sridhar, & Prasad, 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-Aminomethyl-1-cyclohexanol hydrochloride involves its participation in various reactions, such as condensation and cyclization. Its properties are influenced by its structural features, such as the presence of the amino and hydroxyl groups, which dictate its reactivity and interaction with other chemicals. Studies have explored its reactivity patterns, demonstrating its utility in synthesizing complex molecules and its role in organic synthesis (Suissa, Romming, & Dale, 1997; Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Scientific Research Applications

  • Anticholinesterase Antidotes : It has been studied for its potential as an anticholinesterase antidote, particularly in protecting against sarin poison (Bannard & Parkkari, 1970).

  • Aminating Reagent : Its utility as an electrophilic aminating reagent, useful for the stereoselective synthesis of [15N]amino acids, has been noted (Lodwig, Silks, & Unkefer, 1996).

  • Polymer Research : The compound has been involved in polymer research, particularly in the isomerization to nonacyclic compounds (Suissa, Romming, & Dale, 1997).

  • Drug Discovery : It's been used in the synthesis of β-oligopeptides containing 1-(aminomethyl)cyclopropanecarboxylic acid for potential applications in drug discovery and pharmacological research (Abele, Seiler, & Seebach, 1999).

  • Pharmaceutical Intermediates : The synthesis of trans-4-(N-acetylamido)cyclohexanol from p-aminophenol, where 1-Aminomethyl-1-cyclohexanol hydrochloride acts as a key precursor, has been significant in pharmaceutical research (Li Jia-jun, 2012).

  • Metabolite Analysis : Studies have identified its metabolites, such as cyclohexanol and cis-4-aminocyclohexanol, in various animals and humans (Renwick & Williams, 1972).

  • Mannich Reaction : It has been used in the organocatalytic asymmetric Mannich reaction with cyclohexanones to produce Mannich bases, a process important in organic chemistry (Ibrahem, Dziedzic, & Córdova, 2006).

  • Anesthetic Research : The compound has been studied as a short-acting anesthetic for children with severe burns (Wilson, Nichols, & McCoy, 1967).

  • Anti-Inflammatory Agents : Research indicates its potential as a nonsteroidal anti-inflammatory agent with significant analgesic and anti-inflammatory activities (Liu et al., 2013).

  • Lignin Analysis : It may serve as a new internal standard for analyzing lignin structural changes during kraft pulping and bleaching operations (Zawadzki & Ragauskas, 2001).

  • Catalysis in Oxidation Reactions : The compound has been used in studies focusing on catalyzing alkane oxidation by hydrogen peroxide (Jarenmark et al., 2010).

  • Antidepressant Research : Its derivative, Wy-45,030, has shown antidepressant activity without the side-effects common in tricyclic therapy (Muth et al., 1986).

Safety And Hazards

1-Aminomethyl-1-cyclohexanol hydrochloride should be handled with care:



  • Irritant : It may cause skin and eye irritation.

  • Toxicity : Ingestion or inhalation can be harmful.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research on this compound continues, exploring its potential applications in drug development, catalysis, and materials science. Further investigations into its reactivity, stability, and pharmacological properties are warranted.


properties

IUPAC Name

1-(aminomethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-7(9)4-2-1-3-5-7;/h9H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIAEURKHWGAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173760
Record name 1-Aminomethylcyclohexan-1-ol hydrochloride
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Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminomethyl-1-cyclohexanol hydrochloride

CAS RN

19968-85-5
Record name Cyclohexanol, 1-(aminomethyl)-, hydrochloride (1:1)
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Record name 1-Aminomethylcyclohexan-1-ol hydrochloride
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Record name 19968-85-5
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Record name 1-Aminomethylcyclohexan-1-ol hydrochloride
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Record name 1-aminomethylcyclohexan-1-ol hydrochloride
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Synthesis routes and methods

Procedure details

1-Aminomethyl-1-cyclohexanol hydrochloride (1 g, 6.04 mmol) was dissolved in cold water and then K2CO3 and ether were added. The mixture was stirred and then the ether layer was separated and the aqueous layer was again extracted with ether. The ether layers were combined, dried over MgSO4 and concentrated to afford 1-aminomethyl-1-cyclohexanol which was mixed with DMSO (3 mL) and 1-ethyl-6-methoxy-1H-pyrazolo[3,4-b]quinoline (0.8 g, 3 mmol). The reaction mixture was stirred at 110° C. overnight and then was partitioned between water and CH2Cl2. The CH2Cl2 layer was separated, dried, filtered and evaporated. The residue was crystallized from CH2Cl2 and recrystallized from acetonitrile to afford 0.65 g of 1-ethyl-6-methoxy-N-[(1-hydroxycyclohexyl)methyl]-1H-pyrazolo[3,4-b]quinolin-4-amine, m.p. 201-°203° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Jarrahian, S Manna, WS Edgemond… - Journal of …, 2000 - Wiley Online Library
… To a 0C solution of arachidonic acid (19 mg, 0.062 mmol) and 1-aminomethyl-1-cyclohexanol hydrochloride (52 mg, 0.3125 mmol) in dimethyl formamide (1 ml) was added diethylcyano…
A Jiménez-Sánchez, B Ortíz, VO Navarrete, N Farfán… - Analyst, 2015 - pubs.rsc.org
… The compounds L1 and L2 were obtained from 1-aminomethyl-1-cyclohexanol hydrochloride and 3,5-di-tert-butyl-2-hydroxy-benzaldehyde (L1) and 2-hydroxy-benzaldehyde (L2) …
Number of citations: 33 0-pubs-rsc-org.brum.beds.ac.uk
TG Seisany - 2022 - search.proquest.com
The introduction of antibiotics into clinical use, revolutionized the treatment of many infectious diseases of bacterial origin. The discovery of Penicillin initiated a few frenzied decades of …
K Matsubara, C Terata, H Sekine… - Journal of Polymer …, 2012 - Wiley Online Library
… To a solution of 1-Aminomethyl-1-cyclohexanol hydrochloride (400.0 mg, 2.50 mmol) and 3-(tert-butyl)-2-hydroxy-benzaldehyde (0.410 mL, 2.30 mmol) in methanol (16 mL) was added …
A Jarrahian - 2001 - search.proquest.com
… 1-Aminomethyl-1-cyclohexanolarachidonylamide (24): To a 09C solution of arachidonic acid (19 mg, 0.062 mmol) and 1-aminomethyl-1-cyclohexanol hydrochloride (52 mg, 03125 …
T Golkar Seisany - 2022 - escholarship.mcgill.ca
L'introduction des antibiotiques en utilisation clinique a révolutionné le traitement de nombreuses maladies infectieuses d'origine bactérienne. La découverte de la pénicilline a lancé …
Number of citations: 0 escholarship.mcgill.ca

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